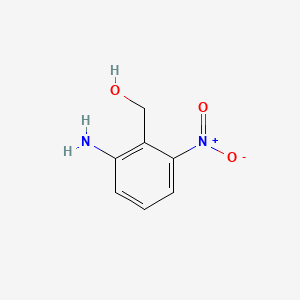

2-Amino-6-nitrobenzyl alcohol

Description

Significance of Benzyl (B1604629) Alcohol Derivatives in Organic Chemistry

Benzyl alcohol and its derivatives are a class of aromatic alcohols that serve as crucial components in a wide array of chemical transformations. wikipedia.orgnih.gov They are utilized as solvents, precursors for esters and ethers in various industries, and as building blocks in the synthesis of pharmaceuticals and other fine chemicals. wikipedia.orgmdpi.com The reactivity of the hydroxyl group and the aromatic ring allows for a diverse range of chemical modifications, making benzyl alcohol derivatives indispensable tools for organic chemists. rsc.org The selective oxidation of benzyl alcohols to aldehydes, for instance, is a pivotal reaction in industrial chemistry. mdpi.comabechem.com

Overview of the 2-Amino-6-nitrobenzyl Alcohol Structure and its Functional Groups

The structure of this compound is characterized by a benzene (B151609) ring substituted with three distinct functional groups: an amino group (-NH2), a nitro group (-NO2), and a hydroxymethyl group (-CH2OH). uni.lusynquestlabs.com The amino group is an electron-donating group, while the nitro group is strongly electron-withdrawing. This electronic interplay, coupled with the reactivity of the benzylic alcohol, imparts unique chemical properties to the molecule.

Role of this compound as a Key Intermediate in Complex Chemical Transformations

This compound serves as a vital intermediate in the synthesis of a variety of complex organic molecules. chemicalbook.comiarc.fr It is particularly useful in the construction of heterocyclic compounds, such as quinolines, which are important structural motifs in many biologically active molecules. researchgate.netresearchgate.net Its ability to undergo reactions at its different functional groups allows for the stepwise construction of intricate molecular architectures. For instance, it is a known metabolite of 2,6-dinitrotoluene (B127279) and its in vitro activation has been a subject of study. acs.orgsigmaaldrich.com

Historical Context of Research on Nitroaromatic Compounds and their Derivatives

Nitroaromatic compounds, a class of organic molecules containing one or more nitro groups attached to an aromatic ring, have a long history in industrial chemistry. nih.govnih.gov They are used in the synthesis of a wide range of products, including dyes, polymers, pesticides, and explosives. nih.govresearchgate.net Research into nitroaromatic compounds has been driven by their industrial importance and, more recently, by concerns about their environmental impact and the need for bioremediation strategies. researchgate.netcswab.org The study of their derivatives, like this compound, is a natural extension of this research, exploring their potential in various applications. nih.govscielo.br

Current Research Trends and Future Directions for this compound Studies

Current research on this compound continues to explore its utility in organic synthesis. Recent studies have focused on its use in nickel-catalyzed reactions to produce substituted quinolines, highlighting its role in developing efficient and practical synthetic methods. researchgate.net Future research is likely to expand into its applications in materials science and medicinal chemistry, building upon the foundation of knowledge regarding its reactivity and properties. The development of greener and more sustainable synthetic routes involving this intermediate is also a probable avenue for future investigation.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are fundamental to its handling, application, and reactivity. These properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C7H8N2O3 |

| Molecular Weight | 168.15 g/mol |

| Appearance | Solid |

| CAS Number | 98451-51-5 |

This data is compiled from multiple sources. uni.lusynquestlabs.comapolloscientific.co.ukindiamart.com

Synthesis and Manufacturing of this compound

The synthesis of this compound can be achieved through various laboratory-scale methods. One common approach involves the reduction of a related nitro-compound. For example, this compound can be prepared from 2-amino-6-nitrobenzaldehyde. chemicalbook.com Another route involves the hydrogenation of 2-nitrobenzaldehydes in the presence of a metal catalyst like palladium, platinum, or Raney nickel. google.com The synthesis of the precursor, 2-nitrobenzyl alcohol, can be accomplished through the ozonolysis of 2-nitrotoluene (B74249). researchgate.net

Industrially, the manufacturing processes would likely be adapted from these laboratory methods, focusing on cost-effective starting materials and efficient, scalable reaction conditions. Purification of the final product is crucial to ensure high purity for its use as a chemical intermediate. Techniques such as recrystallization are often employed to achieve the desired purity. google.com

Chemical Reactivity and Derivative Formation of this compound

The chemical reactivity of this compound is dictated by its three functional groups: the amino group, the nitro group, and the hydroxyl group.

Reactions of the Amino Group: The amino group can undergo various reactions typical of aromatic amines, such as acylation and diazotization.

Reactions of the Nitro Group: The nitro group can be reduced to an amino group, which can be a strategic step in the synthesis of diamino compounds.

Reactions of the Hydroxyl Group: The benzylic hydroxyl group can be oxidized to an aldehyde or a carboxylic acid. sigmaaldrich.com It can also undergo etherification and esterification reactions.

Reactions involving Multiple Functional Groups: The combination of these functional groups allows for intramolecular reactions and the formation of heterocyclic systems. For example, the reaction of 2-aminobenzyl alcohols with ketones can lead to the synthesis of quinolines. researchgate.netresearchgate.net

Applications of this compound in Organic Synthesis

The versatility of this compound makes it a valuable building block in several areas of organic synthesis.

Precursor for the Synthesis of Heterocyclic Compounds

A primary application of this compound is in the synthesis of heterocyclic compounds. It is a key starting material for the preparation of quinolines and their derivatives, which are prevalent in many biologically active compounds and pharmaceuticals. researchgate.netresearchgate.net

Building Block in the Synthesis of Biologically Active Molecules

Given that it is a metabolite of 2,6-dinitrotoluene, understanding its biochemical transformations is important. iarc.fracs.org Studies have shown its in vitro activation, suggesting its role in biological processes. sigmaaldrich.comgrafiati.com This makes it a compound of interest in medicinal chemistry and toxicology.

Analytical Techniques for the Characterization of this compound

A variety of analytical techniques are employed to characterize this compound and to monitor its reactions.

Chromatographic Methods

Chromatographic techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of this compound and to follow the progress of reactions involving this compound. iarc.fr

Spectroscopic Methods

Spectroscopic methods are essential for elucidating the structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of the key functional groups (amino, nitro, and hydroxyl).

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. uni.lu

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2-amino-6-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-3,10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQXKAWQRQDMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80243579 | |

| Record name | 2-Amino-6-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80243579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98451-51-5 | |

| Record name | 2-Amino-6-nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098451515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80243579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Synthesis of 2 Amino 6 Nitrobenzyl Alcohol

Established Synthetic Routes to 2-Amino-6-nitrobenzyl Alcohol

Traditional synthetic pathways to this compound primarily rely on the functional group interconversion of readily available precursors. These methods include the reduction of a carboxylic acid and the selective reduction of a dinitro compound.

Synthesis from 2-Amino-6-nitrobenzoic acid

One logical synthetic approach involves the reduction of the carboxylic acid moiety of 2-amino-6-nitrobenzoic acid. This route is contingent on the availability of the benzoic acid precursor and a reducing agent that chemoselectively reduces the carboxylic acid without affecting the nitro group.

The precursor, 2-amino-6-nitrobenzoic acid, can be prepared by the selective reduction of 2,6-dinitrobenzoic acid. google.com Common reagents for this transformation include sulfides, hydrosulfides, or polysulfides in a protic solvent mixture like alcohol and water. google.com The reaction is typically carried out at elevated temperatures, for instance, between 60 °C and 95 °C. google.com

Once 2-amino-6-nitrobenzoic acid is obtained, the subsequent step is the selective reduction of the carboxylic acid to a primary alcohol. Borane-tetrahydrofuran complex (BH₃·THF) is a well-established reagent for this purpose, known for its rapid and selective reduction of carboxylic acids in the presence of various other functional groups, including nitro groups. acs.org The reaction is typically performed in an aprotic solvent like tetrahydrofuran (B95107) (THF) at room temperature.

Selective reduction of 2,6-dinitrobenzoic acid: 2,6-Dinitrobenzoic acid is treated with a sulfide-based reducing agent to yield 2-amino-6-nitrobenzoic acid.

Reduction of the carboxylic acid: The resulting 2-amino-6-nitrobenzoic acid is then reduced with BH₃·THF to afford the final product, this compound.

Synthesis via Nitro Group Reduction of Precursors

An alternative and widely applicable strategy is the selective reduction of one nitro group of a dinitro precursor, namely 2,6-dinitrobenzyl alcohol. This method's success hinges on achieving high chemoselectivity for the reduction of one of the two electronically similar nitro groups.

The synthesis of the precursor, 2,6-dinitrobenzyl alcohol, is straightforward and can be accomplished by the reduction of 2,6-dinitrobenzaldehyde (B1206409). A common laboratory procedure involves treating 2,6-dinitrobenzaldehyde with sodium borohydride (B1222165) (NaBH₄) in a solvent such as methanol (B129727) at a controlled temperature between 15-25 °C. prepchem.com

The critical step is the subsequent selective reduction of one nitro group of 2,6-dinitrobenzyl alcohol. The Zinin reduction, which traditionally employs sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S) in an aqueous or alcoholic solution, is a classic method for the partial reduction of dinitroarenes. stackexchange.comechemi.com The selectivity of the Zinin reduction is influenced by steric and electronic factors. For dinitro- and trinitrophenols and their ethers, a nitro group positioned ortho to the hydroxyl or alkoxy group is preferentially reduced. stackexchange.com In the case of 2,6-dinitrobenzyl alcohol, both nitro groups are ortho to the hydroxymethyl group, which directs the reduction to one of these positions.

Several reagents are known to effect the selective reduction of dinitroarenes to nitroanilines, as detailed in the table below.

| Reagent/System | General Conditions | Key Features | Reference |

|---|---|---|---|

| Sodium Sulfide (Na₂S) / Sodium Polysulfide (Na₂Sₓ) | Aqueous or alcoholic solution, often heated. | Classic Zinin reduction; selectivity depends on substrate structure. | stackexchange.comechemi.com |

| Hydrazine Hydrate (N₂H₄·H₂O) with Raney Nickel | Ethanol/1,2-dichloroethane solvent mixture, 50-60 °C. | Effective for dinitroarenes with hydroxyl or amine groups, providing good yields. | oup.comoup.com |

| Iron (Fe) / Calcium Chloride (CaCl₂) | Catalytic transfer hydrogenation. | Tolerates a wide range of functional groups. | organic-chemistry.org |

| Samarium (Sm) / 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide | Electron-transfer method, mild conditions. | Good chemoselectivity over other reducible groups. | organic-chemistry.org |

Ozonolytic Synthesis Approaches for Related Nitrobenzyl Alcohols

While not a direct synthesis of this compound, ozonolytic methods have been developed for the synthesis of related nitrobenzyl alcohols, which provides insight into alternative C-H activation strategies. For instance, the ozonolysis of 2-nitrotoluene (B74249) has been studied as a route to 2-nitrobenzyl alcohol. The oxidation of 2-nitrotoluene by ozone in acetic anhydride (B1165640) can be directed towards the methyl group by the addition of sulfuric acid, which halts the process at the formation of 2-nitrobenzyl acetate (B1210297). This acetate can then be hydrolyzed to the corresponding alcohol. These studies highlight the potential of controlled oxidation for synthesizing nitrobenzyl alcohols from nitrotoluene precursors.

Stereoselective and Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure this compound would require a stereoselective approach, typically involving the asymmetric reduction of a prochiral ketone precursor, 2-amino-6-nitroacetophenone. While the direct synthesis of this specific ketone is not widely documented, its preparation could be envisioned from precursors like 2',4'-dihydroxy-5'-nitroacetophenone. nih.gov

The asymmetric reduction of prochiral ketones, including various nitro-substituted acetophenones, is a well-explored field. Both biocatalytic and chemocatalytic methods have shown high efficacy.

| Substrate | Catalyst/System | Product Configuration | Conversion/Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 2'-Nitroacetophenone | Fungus Periconia hispidula | (S)-alcohol | 99% conversion, >99% ee | oup.com |

| 4'-Nitroacetophenone | Carrot (Daucus carota) enzymes | (S)-alcohol | High ee | nih.gov |

| 4'-Nitroacetophenone | CuFe₂O₄ nanoparticles with (R)-DTBM-SEGPHOS | (R)-alcohol | High yield and ee | acs.org |

| 2-Chloroacetophenone | Engineered Ketoreductase (KRED) | (S)-alcohol | >99% ee | rsc.org |

Based on these findings, a hypothetical enantioselective synthesis of this compound would involve the asymmetric reduction of 2-amino-6-nitroacetophenone using either a suitable whole-cell biocatalyst or a transition metal complex with a chiral ligand.

Novel Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound can benefit from such advancements, particularly in the selective reduction of the nitro group.

Transition-Metal-Catalyzed Synthesis Pathways

The selective reduction of a nitro group in a polynitroaromatic compound is a challenging but important transformation. Various transition-metal catalysts have been developed that exhibit high chemoselectivity for this reaction, tolerating other functional groups. These catalysts offer a more advanced alternative to classical stoichiometric reagents like sodium sulfide.

The catalytic hydrogenation of dinitroarenes to nitroanilines can be achieved with high selectivity using catalysts based on ruthenium, palladium, nickel, and iron under various conditions. researchgate.netrsc.org For example, Ru/C has been shown to be a highly effective catalyst for the partial hydrogenation of dinitrobenzenes to nitroanilines under mild conditions. researchgate.net Iron-based catalysts, valued for being earth-abundant and less toxic, have also been successfully employed. An iron(III) catalyst with a silane (B1218182) reducing agent has been reported to chemoselectively reduce nitro groups in the presence of other reactive functionalities like ketones and esters. rsc.org

| Catalyst | Reducing Agent | Key Features | Reference |

|---|---|---|---|

| Ru/C | H₂ | Highly effective for partial hydrogenation of dinitrobenzenes. | researchgate.net |

| Pd/C | Triethylsilane or H₂ | Effective at low catalyst loading. | organic-chemistry.org |

| Iron(III) complex | Silane | Earth-abundant metal, high chemoselectivity over various functional groups. | rsc.org |

| Cobalt complex | Methylhydrazine | Robust catalyst, works in polar protic solvents. | organic-chemistry.org |

| Nickel/MCM-41 | Isopropanol/KOH | Transfer hydrogenation catalyst showing promise for selective reduction. | researchgate.net |

These catalytic systems could be applied to the selective reduction of 2,6-dinitrobenzyl alcohol, providing a more efficient and potentially greener route to this compound compared to traditional stoichiometric methods.

Transition-Metal-Free Synthetic Protocols

The synthesis of aminonitro aromatic compounds without the use of transition-metal catalysts is a key area of development, aiming to reduce costs and metal contamination in final products. For this compound, a plausible transition-metal-free approach involves the chemoselective reduction of a precursor like 2,6-dinitrobenzyl alcohol or the reduction of the aldehyde in 2-Amino-6-nitrobenzaldehyde.

Common metal-free reducing agents for nitro groups include sodium hydrosulfite, sodium sulfide, or borane (B79455) complexes. rsc.org A particularly relevant method is the use of sodium borohydride (NaBH₄), often employed for the reduction of aldehydes and ketones. For instance, the synthesis of the related isomer 2-amino-5-nitrobenzyl alcohol is achieved by the reduction of 2-amino-5-nitrobenzaldehyde (B1606718) with sodium borohydride in ethanol. google.com This protocol could be directly adapted for the synthesis of the 2,6-isomer from 2-amino-6-nitrobenzaldehyde.

Another advanced metal-free system for reducing aromatic nitro compounds utilizes bis(pinacolato)diboron (B136004) (B₂pin₂) in a methanol/water solvent system with a base like sodium hydroxide (B78521). google.com This method is known for its high chemoselectivity, tolerating sensitive functional groups, and could potentially be applied to a suitable precursor to yield this compound. google.com

Table 1: Comparison of Transition-Metal-Free Synthetic Methods

| Method | Precursor | Reagents | Conditions | Key Advantage | Reference (Analogous Compound) |

|---|---|---|---|---|---|

| Borohydride Reduction | 2-Amino-6-nitrobenzaldehyde | Sodium borohydride (NaBH₄), Ethanol | Ambient temperature | Mild conditions, readily available reagents. | google.com |

| Diboron Reduction | 2,6-Dinitrotoluene (B127279) or a related precursor | B₂pin₂, NaOH, MeOH/H₂O | 50 °C | Rapid reaction, high chemoselectivity for the nitro group. | google.com |

| Sulfide Reduction | 2,6-Dinitrobenzoic acid (to produce the analogous acid) | Sodium hydrosulfide (B80085) (NaSH) | Reflux in alcohol/water | Selective reduction of one nitro group in dinitro compounds. | google.com |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound focuses on minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of environmentally benign solvents, catalyst-free conditions, and one-pot reactions.

One of the primary goals of green chemistry is to replace volatile organic solvents with safer alternatives. Water is an ideal green solvent, and methodologies are being developed for nitroarene reductions in aqueous media. For example, the synthesis of quinolines from 2-nitrobenzyl alcohol has been demonstrated in water, showcasing the feasibility of conducting complex transformations in environmentally friendly solvents. rsc.org This approach avoids the use of hazardous organic solvents and simplifies product isolation.

Table 2: Green Chemistry Approaches in Related Syntheses

| Principle | Application Example | Reagents/Conditions | Benefit | Reference |

|---|---|---|---|---|

| Use of Safer Solvents | Synthesis of quinoline (B57606) from 2-nitrobenzyl alcohol | Water as solvent | Reduces use of volatile organic compounds (VOCs), non-toxic, non-flammable. | rsc.org |

| Catalysis | Reduction of aromatic nitro compounds | Metal-free reduction using B₂pin₂ or NaBH₄ | Avoids heavy metal waste and product contamination. | google.com |

| Atom Economy/Process Design | One-pot synthesis of quinolines | Sequential dehydrogenation and cyclization | Minimizes intermediate isolation, reduces solvent waste, improves efficiency. | researchgate.net |

Derivatization Strategies for this compound

Derivatization of this compound is crucial for exploring its potential in various applications, including as a precursor for more complex molecules. These strategies involve modifying the existing functional groups (amino and alcohol) or introducing new substituents onto the aromatic ring.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives can be achieved either by using a pre-substituted starting material or by direct modification of the this compound scaffold. A notable strategy involves the construction of heterocyclic systems. For example, a nickel-catalyzed protocol facilitates a sequential double dehydrogenative cyclization of 2-amino(nitro)-benzyl alcohols with primary alcohols to produce C-3-substituted quinolines. researchgate.net This reaction demonstrates a direct and efficient method to convert the basic scaffold into a more complex, biologically relevant quinoline structure.

Alternatively, substitutions can be introduced at the benzylic position. The synthesis of α-substituted 2-nitrobenzyl alcohols has been reported, which, after reduction of the nitro group, would yield α-substituted 2-amino-nitrobenzyl alcohol derivatives. researchgate.net This approach allows for the introduction of various alkyl or aryl groups adjacent to the alcohol, significantly diversifying the available structures.

Functional Group Interconversions and Modifications

The amino and alcohol moieties of this compound are prime targets for functional group interconversion (FGI), a key strategy for creating diverse chemical entities. lkouniv.ac.inimperial.ac.uk

Oxidation of the Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde, 2-amino-6-nitrobenzaldehyde. chemicalbook.com This aldehyde is a valuable intermediate for synthesizing other compounds, such as imines or for undergoing further reductive amination reactions.

Conversion of the Alcohol to Halides: The alcohol group can be converted into a good leaving group, such as a tosylate or mesylate, and subsequently displaced by a halide (e.g., using LiCl or LiBr) to form 2-amino-6-nitrobenzyl halide. This halide is a versatile precursor for introducing a wide range of nucleophiles.

Photochemical Cyclization: A sophisticated modification involves a light-induced intramolecular reaction. O-nitrobenzyl alcohol (o-NBA) derivatives can react with primary amines upon UV irradiation (e.g., at 365 nm) to form indazolone structures. nih.gov This "photoclick" reaction provides a powerful tool for bioconjugation and creating complex molecules under mild, light-activated conditions. rsc.orgnih.gov

Preparation of Prodrugs and Precursors for Biologically Active Molecules

This compound and its parent structure, o-nitrobenzyl alcohol, are highly valuable precursors in medicinal chemistry, particularly for creating prodrugs and biologically active molecules. rsc.org

The o-nitrobenzyl group is a well-known photolabile protecting group, or "photocage." acs.org It can be attached to a biologically active molecule, rendering it inert. Upon exposure to UV light, the nitro group is reduced, leading to a cascade reaction that cleaves the protecting group and releases the active drug with high spatiotemporal control. acs.org This strategy has been used to synthesize light-activated prodrugs of various therapeutics, including PROTACs (Proteolysis Targeting Chimeras) and modified sialic acids for cell imaging. rsc.orgnih.gov The this compound scaffold, containing both the key nitrobenzyl moiety and a reactive amino group, is an ideal platform for developing such advanced prodrug systems.

Furthermore, the compound itself is recognized as a key metabolite in the biological activation of 2,6-dinitrotoluene. evitachem.com Its structure is also a precursor for synthesizing quinoline derivatives, which form the core of many pharmaceutically active compounds. rsc.org

Table 3: Derivatization and Application Strategies

| Strategy | Reaction/Application | Reagents/Conditions | Product/Purpose | Reference |

|---|---|---|---|---|

| Heterocycle Synthesis | Ni-catalyzed dehydrogenative cyclization | Primary alcohol, Ni catalyst | C-3 substituted quinolines | researchgate.net |

| Functional Group Interconversion | Oxidation of alcohol | Appropriate oxidizing agent (e.g., PCC, DMP) | 2-Amino-6-nitrobenzaldehyde | chemicalbook.com |

| Photoclick Chemistry | Light-induced cyclization with a primary amine | 365 nm UV light, aqueous media | Indazolone derivatives for bioconjugation | nih.gov |

| Prodrug Synthesis | Use as a photocage for an active drug | Linkage to drug, followed by light activation | Spatially and temporally controlled drug release | acs.orgnih.gov |

| Precursor for Active Molecules | Intermediate in quinoline synthesis | Reaction with ketones or alkynes | Biologically active quinoline scaffolds | rsc.org |

Reaction Optimization and Process Intensification in Synthesis

Optimizing the synthesis of this compound is essential for improving yield, purity, and scalability while reducing costs and environmental impact. This involves fine-tuning reaction parameters and employing modern process intensification technologies.

Reaction Optimization focuses on manipulating variables such as temperature, solvent, catalyst loading, and reagent stoichiometry. For instance, in the synthesis of quinolines from 2-nitrobenzyl alcohol, optimization studies have explored different bases, catalyst concentrations, and temperatures to maximize product yield. chemrxiv.org Similar systematic studies would be necessary for each step in the synthesis of this compound to identify the most efficient conditions. Control experiments, such as running the reaction without a catalyst or base, are crucial to confirm the role of each component. chemrxiv.org

Process Intensification aims to develop dramatically smaller, cleaner, and more energy-efficient manufacturing processes. researchgate.net For the synthesis of fine chemicals like this compound, this could involve:

Continuous Flow Chemistry: Replacing traditional batch reactors with continuous flow systems offers superior heat and mass transfer, improved safety for handling hazardous intermediates, and easier scalability. researchgate.net

Alternative Energy Sources: Microwave irradiation or ultrasound can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter times compared to conventional heating. researchgate.net

Telescoped Reactions: Combining multiple synthetic steps into a continuous sequence without isolating intermediates (a "telescoped" process) can drastically improve efficiency and reduce waste, aligning with the principles of green chemistry.

Chemical Reactivity and Reaction Mechanisms of 2 Amino 6 Nitrobenzyl Alcohol

Mechanistic Investigations of Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself a site of various chemical transformations.

Reduction Reactions and their Pathways

The reduction of the nitro group in 2-Amino-6-nitrobenzyl alcohol is a critical transformation, often preceding further synthetic modifications. The process can yield different products depending on the reducing agents and reaction conditions. Common methods involve the use of metals in acidic media (e.g., Fe, Sn, Zn in HCl) or catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni). masterorganicchemistry.com

The reduction typically proceeds through a series of intermediates. Initially, the nitro group is reduced to a nitroso group, which is then further reduced to a hydroxylamine (B1172632). The final step involves the reduction of the hydroxylamine to the corresponding amine. rsc.org In the context of 2,6-dinitrotoluene (B127279) metabolism, of which this compound is a metabolite, the amino group can be N-hydroxylated by cytochrome P-450 to form an unstable sulfate (B86663) conjugate which can then form an electrophilic nitrenium ion. Rat hepatic microsomal oxidation of this compound has been shown to produce 2-hydroxylamino-6-nitrobenzyl alcohol. nih.gov

The choice of reducing agent can be crucial for selectivity. For instance, while catalytic hydrogenation is highly effective for converting nitro groups to amines, other reagents might allow for the isolation of intermediate species. masterorganicchemistry.com

Table 1: Products from the Reduction and Related Reactions of this compound

| Reactant | Reagent/Condition | Product(s) | Reference |

|---|---|---|---|

| This compound | Rat hepatic microsomes (NADPH-dependent) | 2-Hydroxylamino-6-nitrobenzyl alcohol, 2-Amino-5-hydroxy-6-nitrobenzyl alcohol | nih.gov |

| 2,6-Dinitrotoluene (metabolism) | In vivo (Rat) | This compound | nih.gov |

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the directing effects of the existing substituents: the amino (-NH₂), nitro (-NO₂), and hydroxymethyl (-CH₂OH) groups. The amino group is a powerful activating group and is ortho-, para-directing. Conversely, the nitro group is a strong deactivating group and is meta-directing. The hydroxymethyl group is weakly deactivating and ortho-, para-directing.

The reaction proceeds via a two-step mechanism:

Attack by the aromatic ring: The π electrons of the benzene ring act as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Given the strong deactivation by the nitro group, harsh reaction conditions may be required for EAS to occur. masterorganicchemistry.com

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (NAS) is a plausible reaction pathway for this compound, facilitated by the presence of the electron-withdrawing nitro group. masterorganicchemistry.com For NAS to occur, a good leaving group on the aromatic ring is typically required. While this compound does not have a conventional leaving group like a halide, the nitro group itself can be displaced under certain conditions, although this is less common. nih.gov

The mechanism for NAS generally involves two steps:

Nucleophilic attack: A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized, particularly onto the ortho and para positions, and is stabilized by electron-withdrawing groups like the nitro group. masterorganicchemistry.com

Loss of the leaving group: The leaving group departs, and the aromaticity of the ring is restored. masterorganicchemistry.com

The rate of NAS is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In this compound, the nitro group strongly activates the ring for nucleophilic attack.

Reactivity of the Amino and Hydroxyl Functional Groups

The amino and hydroxyl groups of this compound are key sites for a variety of chemical transformations, including condensations, cyclizations, and oxidations.

Amine Reactivity in Condensation and Cyclization Reactions

The amino group of this compound is nucleophilic and readily participates in condensation and cyclization reactions, often in concert with the alcohol function or a derivative thereof. These reactions are synthetically valuable for constructing heterocyclic systems.

A notable example is the nickel-catalyzed dehydrogenative cyclization of 2-amino(nitro)-benzyl alcohols with primary alcohols to produce C-3-substituted quinolines. researchgate.net This reaction proceeds through a sequence involving oxidation of the benzyl (B1604629) alcohol to an aldehyde, condensation with the primary alcohol (or its corresponding aldehyde), and subsequent cyclization and aromatization. Similarly, base-mediated cyclization of 2-nitrobenzyl alcohol with benzylamine (B48309) has been shown to form quinazolines through an intramolecular redox process. aip.orgaip.org Another transition-metal-free method involves the reaction of 2-nitrobenzyl alcohol and benzylamine to synthesize cinnolines, proceeding via a 2-nitrosobenzaldehyde intermediate. rsc.orgrsc.org

Table 2: Cyclization Reactions Involving this compound and Related Compounds

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Amino(nitro)-benzyl alcohols, Primary alcohols | NiCl₂·DME, 1,10-phenanthroline, t-BuOK | C-3-substituted quinolines | researchgate.net |

| 2-Nitrobenzyl alcohol, Benzylamine | KOtBu | Quinazolines | aip.orgaip.org |

| 2-Nitrobenzyl alcohol, Benzylamine | CsOH·H₂O | Cinnolines | rsc.orgrsc.org |

Alcohol Reactivity: Oxidation, Esterification, and Etherification

The primary alcohol group (-CH₂OH) in this compound can undergo a range of reactions typical for benzylic alcohols.

Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde, 2-amino-6-nitrobenzaldehyde. This transformation is a key step in several synthetic pathways. For example, the incubation of 2,6-dinitrotoluene with hepatic microsomal preparations leads to the formation of 2,6-dinitrobenzyl alcohol, which can be further oxidized to 2,6-dinitrobenzaldehyde (B1206409). nih.gov The oxidation of the amine metabolite, this compound, is also a recognized metabolic process. nih.gov

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride). The esterification of nitrobenzyl alcohols, such as the formation of tosylates and mesylates from o-nitrobenzyl alcohol using p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of dicyclohexylamine, has been documented. google.com While direct esterification of an amino alcohol can be challenging due to the competing nucleophilicity of the amine, selective O-acylation can be achieved, sometimes with the aid of metal catalysts like Cu(II) that can chelate the amino alcohol moiety. acs.org

Etherification: The hydroxyl group can also be converted to an ether. This can be achieved through methods like the Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide. organic-chemistry.org Iron(III)-catalyzed dehydrative etherification of benzyl alcohols has also been reported, though electron-withdrawing groups like a nitro group can slow the reaction. acs.org Patent literature describes the etherification of 2-nitrobenzyl alcohol as a step in the synthesis of 2-substituted anilines. google.com The 2-nitrobenzyl group itself is used as a photoremovable protecting group for alcohols, highlighting the chemistry of the benzylic position. organic-chemistry.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,6-Dinitrotoluene |

| 2-Hydroxylamino-6-nitrobenzyl alcohol |

| 2-Amino-5-hydroxy-6-nitrobenzyl alcohol |

| p-Nitrobenzaldehyde |

| (4-Nitrophenyl)methanol |

| (4-Aminophenyl)methanol |

| 2-amino-6-nitrobenzaldehyde |

| 2,6-dinitrobenzyl alcohol |

| 2,6-dinitrobenzaldehyde |

| o-Nitrobenzyl alcohol |

| p-Toluenesulfonyl chloride |

| Methanesulfonyl chloride |

| Dicyclohexylamine |

| Benzylamine |

| Quinolines |

| Quinazolines |

Photochemistry of this compound and Related Compounds

The photochemistry of nitrobenzyl compounds, particularly ortho-nitrobenzyl alcohol derivatives, is a well-studied area due to their application as photoremovable protecting groups. wikipedia.org The primary photochemical event is typically an intramolecular hydrogen atom abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. wikipedia.orgoup.com

Photoreactions and Quantum Yields

The photoreaction of 2-nitrobenzyl alcohols, upon irradiation, generally yields the corresponding 2-nitrosobenzaldehydes. nih.gov The quantum yield (Φ), a measure of the efficiency of a photochemical reaction, is a critical parameter. For 2-nitrobenzyl alcohol and its derivatives, quantum yields of around 60% have been reported for the formation of 2-nitrosobenzaldehyde. nih.gov The quantum yield can be influenced by substituents on the aromatic ring and the benzylic carbon. researchgate.net For instance, electron-donating groups on the 2-nitrobenzyl ring have been shown to increase the quantum yield of release. researchgate.net The presence of a second nitro group, as in 2,6-dinitrobenzyl systems, can also significantly increase the quantum yield. wikipedia.org

Interactive Table: Quantum Yields of Related Nitrobenzyl Compounds

Formation of Photoproducts and Intermediates (e.g., nitroso hydrates, benzisoxazolidine intermediates)

The photochemical rearrangement of 2-nitrobenzyl alcohols proceeds through a series of transient intermediates. Following the initial intramolecular hydrogen abstraction to form an aci-nitro species, two competing pathways can occur depending on the reaction medium. nih.govresearchgate.net

In aprotic solvents and in aqueous acid and base: The reaction predominantly proceeds through the formation of nitroso hydrates . nih.govresearchgate.net

In water at a pH between 3 and 8: The classical mechanism involves the cyclization of the aci-nitro intermediate to form a benzisoxazolidine intermediate . nih.govresearchgate.net This is followed by ring-opening to yield carbonyl hydrates. nih.govresearchgate.net

These intermediates, such as the aci-nitro tautomers, 1,3-dihydrobenz[c]isoxazol-1-ol derivatives, and 2-nitrosobenzyl hemiacetals, have been identified using techniques like time-resolved infrared (TRIR) spectroscopy. nih.govresearchgate.netresearchgate.net The final photoproduct is typically the corresponding o-nitrosobenzaldehyde. nih.gov

Influence of Solvent and pH on Photoreaction Mechanisms

The solvent and pH play a crucial role in dictating the photochemical pathway of nitrobenzyl alcohols. While ortho-isomers like 2-nitrobenzyl alcohol undergo an intramolecular reaction regardless of the solvent, the photochemistry of meta and para isomers is often only significant in aqueous solutions. cdnsciencepub.com For o-nitrobenzyl alcohol, no significant differences in the efficiency of its photoreaction to o-nitrosobenzaldehyde were observed in various solvents, including neutral water, aqueous sulfuric acid, methanol (B129727), and acetonitrile (B52724). cdnsciencepub.com

However, the balance between the two main reaction pathways (via nitroso hydrates or benzisoxazolidine intermediates) is highly dependent on the reaction medium. nih.govresearchgate.net In aqueous solutions, the pH determines which pathway prevails. nih.govresearchgate.net For instance, the photoreaction of p-nitrobenzyl derivatives can be catalyzed by hydroxide (B78521) ions, while meta derivatives can be catalyzed by hydronium ions. cdnsciencepub.com The rate of decay of intermediates and the final product release can also be pH-dependent. researchgate.netacs.org

Computational Studies on Photochemical Potential Energy Surfaces

Computational studies, using methods like density functional theory (DFT), have been instrumental in mapping the potential energy surfaces for the photoreactions of 2-nitrobenzyl compounds. nih.govresearchgate.netacs.org These studies help to elucidate the reaction pathways and the energies of various intermediates and transition states.

For the parent compound, 2-nitrotoluene (B74249), calculations have explored the reaction paths leading to 2-nitrosobenzyl alcohol. acs.orgresearchgate.net These studies have identified numerous minima and transition states on the potential energy surface. acs.orgresearchgate.net The calculations indicate that the rate-determining step in the transformation of 2-nitrotoluene to 2-nitrosobenzyl alcohol is a 1,3-hydrogen shift between the two oxygen atoms of the aci-nitro intermediate. acs.orgresearchgate.net Computational models also support the influence of pH, suggesting that the cyclization to the benzisoxazolidine intermediate is acid-catalyzed, while the subsequent ring-opening is base-catalyzed. researchgate.net

Intramolecular Transformations and Rearrangements

Beyond the primary photochemical event, this compound and related structures can undergo further intramolecular transformations. The photochemically generated o-nitrosobenzaldehyde is a reactive intermediate that can participate in subsequent reactions. du.edu For instance, it can be used in situ for the synthesis of nitrogen heterocycles like 1,2-dihydro-3H-indazol-3-ones. nih.gov

A notable rearrangement is the conversion of ortho-nitrobenzylidene compounds to 2-aminobenzoate (B8764639) derivatives. fiu.edu This reductive-oxidative rearrangement involves the reduction of the nitro group and oxidation at the vinylic carbon, with a simultaneous migration of a malonic fragment. fiu.edu This type of rearrangement is facilitated by the presence of strong electron-withdrawing groups on the phenyl ring. fiu.edu

Furthermore, 2-nitrobenzyl alcohol can react with benzylamine in a transition-metal-free intramolecular redox cyclization to synthesize cinnolines. rsc.org This transformation proceeds through the key intermediate 2-nitrosobenzaldehyde. rsc.org

Chemo- and Regioselectivity in Reactions of this compound

Chemo- and regioselectivity are important considerations in the reactions involving this compound and its derivatives. The amino and nitro groups, along with the benzylic alcohol, offer multiple reactive sites.

In the context of bioconjugation, the development of chemoselective reactions is crucial. The light-induced reaction between o-nitrobenzyl alcohol derivatives and primary amines has been developed as a "photoclick" reaction, demonstrating high chemoselectivity for primary amines over other nucleophilic sidechains in amino acids. nih.gov

In transition-metal-catalyzed reactions, the selectivity can be controlled by the choice of catalyst and reaction conditions. For example, a dinuclear Ru(II) Schiff base complex has been used for the one-pot synthesis of quinolines from 2-nitrobenzyl alcohol and secondary alcohols. acs.org This reaction proceeds through the initial reduction of the nitro group to an amino group, followed by a dehydrogenative coupling. acs.org The substrate scope of this reaction shows that electron-donating or -withdrawing groups on the 2-nitrobenzyl alcohol can influence the yield of the quinoline (B57606) product. acs.org

The regioselectivity of reactions can also be influenced by the electronic nature of the substituents. For example, in the Michael addition of thiols to nitrocinnamates, the presence of two nitro groups on the phenyl ring can reverse the polarity of the carbon-carbon double bond, leading to α-addition instead of the typical β-addition. fiu.edu

Applications in Advanced Organic Synthesis and Medicinal Chemistry

2-Amino-6-nitrobenzyl Alcohol as a Building Block in Heterocyclic Synthesis

The presence of both an amino group and a nitro group, which can be readily transformed into other functionalities, alongside a reactive benzyl (B1604629) alcohol, allows for a range of cyclization strategies. This makes this compound a valuable starting material for creating complex, fused heterocyclic systems. researchgate.netresearchgate.netresearchgate.net

Quinolines and their derivatives are a prominent class of nitrogen-containing heterocycles with significant applications in medicinal chemistry. researchgate.net this compound can be effectively utilized in their synthesis. One notable method involves a transition-metal-free intramolecular redox cyclization reaction. For instance, the reaction of 2-nitrobenzyl alcohol with benzylamine (B48309) can lead to the formation of quinazolines. researchgate.net Mechanistic studies suggest this transformation proceeds through key intermediates like 2-nitrosobenzaldehyde. researchgate.net

Furthermore, various catalytic systems have been developed to facilitate the synthesis of quinolines from 2-amino(nitro)benzyl alcohols. These include dinuclear Ru(II) complexes that can catalyze the transformation of 2-nitrobenzyl alcohols into quinolines under mild conditions. chemrxiv.org Nickel-catalyzed reactions have also been employed for the sequential double dehydrogenative cyclization of 2-amino(nitro)benzyl alcohols with primary alcohols to yield C-3-substituted quinolines. researchgate.net Cobalt-catalyzed dehydrogenative cyclizations of 2-aminoaryl alcohols with ketones or nitriles provide another efficient, one-pot route to quinolines and quinazolines. acs.org

Here is a table summarizing various catalytic methods for the synthesis of quinolines and quinazolines from this compound and its derivatives:

Table 1: Catalytic Synthesis of Quinolines and Quinazolines| Catalyst/Reagent | Reactants | Product | Reference |

|---|---|---|---|

| Base-mediated | 2-Nitrobenzyl alcohol, Benzylamine | Quinazoline | researchgate.net |

| Dinuclear Ru(II) complex | 2-Nitrobenzyl alcohol, Secondary alcohols | Quinoline (B57606) | chemrxiv.org |

| Nickel catalyst | 2-Amino(nitro)benzyl alcohol, Primary alcohols | C-3-substituted quinoline | researchgate.net |

| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohol, Ketones/Nitriles | Quinoline/Quinazoline | acs.org |

| Iron catalyst | o-Nitrobenzyl alcohol, Secondary alcohols | Polysubstituted quinoline | researchgate.net |

The utility of this compound extends beyond quinolines and quinazolines to a broader spectrum of nitrogen-fused heterocycles. researchgate.netresearchgate.net These heterocycles are of significant interest due to their diverse biological activities.

Oxazines, Thiazines, and Selenazines : The reactivity of the amino and alcohol groups in 2-aminobenzyl alcohol derivatives allows for their cyclization with appropriate reagents to form six-membered heterocycles containing a second heteroatom like oxygen (oxazines), sulfur (thiazines), or selenium (selenazines). researchgate.net For example, 1,3-oxazines can be synthesized by reacting 2-amino benzyl alcohol with various aldehydes. rsc.org The synthesis of 1,3-thiazine derivatives can be achieved through multicomponent reactions or by the reaction of aminothiols with various electrophiles. openmedicinalchemistryjournal.comrsc.org Selenazoles can be synthesized from selenoamides, which are then reacted with α-bromoketones. nih.gov

Imidazoles : Imidazoles are another important class of heterocycles that can be accessed using precursors derived from this compound. The synthesis often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amino alcohol, and an ammonia (B1221849) source. u-tokyo.ac.jp Various synthetic routes exist for creating substituted imidazoles, highlighting the modularity of their synthesis. mdpi.comrsc.orgresearchgate.net

Diazepines : Seven-membered heterocyclic systems like diazepines can also be synthesized using derivatives of 2-aminobenzyl alcohol. One approach involves the cyclocondensation of 2-amino- or 2-nitrobenzyl halides or alcohols with amino acid derivatives. mdpi.com

This compound plays a crucial role in the synthesis of indazolones, a class of bicyclic heterocycles with notable biological properties. A key transformation in this process is the base-mediated in situ conversion of an o-nitrobenzyl alcohol to an o-nitrosobenzaldehyde. researchgate.netacs.org This reactive intermediate can then undergo further reactions, such as condensation with primary amines, to form the indazolone core. acs.orgorganic-chemistry.org This method provides a concise, one-step route to 2-substituted indazolones. acs.org Photochemical methods have also been developed to generate the o-nitrosobenzaldehyde intermediate from o-nitrobenzyl alcohols under mild conditions for indazolone synthesis. researchgate.netorganic-chemistry.org

Formation of Other Nitrogen-Fused Heterocycles (e.g., oxazines, thiazines, selenazines, imidazoles, diazepines)

Utilization in Pharmaceutical and Biopharmaceutical Research

The heterocyclic scaffolds synthesized from this compound are of immense interest in pharmaceutical and biopharmaceutical research due to their frequent occurrence in bioactive molecules and approved drugs.

This compound itself is recognized as a key intermediate in the metabolic activation of 2,6-dinitrotoluene (B127279), a known carcinogen. evitachem.comacs.org This highlights the biological relevance of this structural motif. More importantly, the diverse heterocycles synthesized from this precursor exhibit a wide range of biological activities. For instance, quinoline derivatives are known to possess antimalarial, antibacterial, and anticancer properties. researchgate.net Quinazolines are also prominent in medicinal chemistry. researchgate.net The ability to generate libraries of these heterocyclic compounds from a common precursor like this compound is highly valuable for screening and identifying new bioactive agents.

The heterocyclic cores derived from this compound serve as excellent scaffolds for new drug development and lead optimization. researchgate.net A scaffold is the core chemical structure of a molecule to which various functional groups can be attached to modulate its biological activity, selectivity, and pharmacokinetic properties. By systematically modifying the substituents on the heterocyclic rings synthesized from this compound, medicinal chemists can fine-tune the properties of a lead compound to enhance its efficacy and reduce potential side effects. The versatility of the synthetic routes starting from this precursor allows for the creation of a wide chemical space for exploration in drug discovery programs.

Design of Anticancer and Antiviral Agents using Related Scaffolds

The structural framework of nitroaromatic compounds, including derivatives related to this compound, has been a recurring motif in the design of novel therapeutic agents, particularly in the fields of oncology and virology. While direct applications of this compound in approved drugs are not prominent, the broader class of nitroaromatic and amino-substituted scaffolds serves as a critical platform for developing potent anticancer and antiviral agents. ontosight.aiacs.org

The rationale behind using these scaffolds lies in their versatile chemical reactivity and ability to interact with biological targets. ontosight.ai For instance, the nitro group can be bioreduced in hypoxic tumor environments to generate reactive species that induce cancer cell death. researchgate.net This property makes nitroaromatic compounds attractive candidates for developing tumor-selective drugs. researchgate.net

Several studies have explored the synthesis and biological evaluation of various derivatives. Sadhasivam et al. synthesized 2,6-disubstituted-benzothiazole derivatives from 2-amino-6-nitrobenzothiazole, which showed modest anticancer activity against MCF-7, HeLa, and MG63 cell lines. nih.govtandfonline.com Another study reported that certain nitroaromatic compounds with a good leaving group at the benzylic position, suggesting an alkylating mechanism of action, exhibited significant antitumor effects in vivo. researchgate.net Specifically, compounds were tested against human cancer cell lines, with some showing high antiproliferative activity. researchgate.net

In the realm of antiviral research, nitrogen-containing heterocycles, a category that can be conceptually linked to the aminobenzyl scaffold, have demonstrated a broad spectrum of activities against various viruses, including HIV, HCV, and influenza. mdpi.comresearchgate.net These compounds can interfere with different stages of the viral life cycle. researchgate.net For example, the 6-aminoquinolone scaffold has been identified as a privileged structure for developing potent inhibitors of the Hepatitis C virus (HCV) NS5B polymerase. nih.gov Derivatives of this scaffold have shown significant antiviral effects with low cytotoxicity. nih.gov

The following table summarizes selected research findings on related scaffolds in the design of anticancer and antiviral agents.

| Scaffold/Derivative | Target/Application | Key Findings |

| 2,6-disubstituted-benzothiazole (from 2-amino-6-nitrobenzothiazole) | Anticancer (MCF-7, HeLa, MG63 cell lines) | Exhibited modest anticancer activity. nih.govtandfonline.com |

| Nitroaromatic compounds with benzylic leaving groups | Anticancer | Showed significant in vivo antitumor effects, likely through an alkylating mechanism. researchgate.net |

| 6-Aminoquinolone derivatives | Antiviral (HCV NS5B polymerase inhibitor) | Demonstrated potent and selective antiviral activity against HCV. nih.gov |

| Benzotriazole derivatives | Antiviral (various viruses) | Showed a broad range of antiviral activities. nih.gov |

While the direct use of this compound in these specific applications is not documented, the consistent appearance of the underlying nitro and amino substituted aromatic structures in successful anticancer and antiviral agents underscores the potential of this chemical space for further drug discovery efforts. ontosight.airesearchgate.net

Applications as Photoremovable Protecting Groups (related to 2-nitrobenzyl systems)

The 2-nitrobenzyl group and its derivatives are among the most widely utilized photoremovable protecting groups (PPGs), also known as "caging" groups, in chemistry and biology. nih.govwiley-vch.de These light-sensitive moieties allow for the spatial and temporal control over the release of a wide array of molecules, from simple organic compounds to complex biomolecules like neurotransmitters and ATP. nih.govias.ac.inmdpi.com The fundamental principle involves attaching the 2-nitrobenzyl group to a functional group of a target molecule, thereby rendering it inactive. mdpi.com Upon irradiation with UV light, typically in the 300-350 nm range, the protecting group is cleaved, releasing the active molecule and a 2-nitrosobenzaldehyde byproduct. thieme-connect.denih.gov

This photocleavage reaction proceeds through an intramolecular rearrangement, which is a key advantage as it does not require the presence of other reagents. organic-chemistry.org The mechanism involves the photoisomerization of the 2-nitrobenzyl derivative to an aci-nitro intermediate, which then undergoes further transformations to release the protected substrate. nih.govacs.org The rate of release can be influenced by the substitution pattern on the aromatic ring and the benzylic carbon. mdpi.com For instance, adding an α-methyl group can increase the quantum yield of photolysis. mdpi.com

The versatility of 2-nitrobenzyl-based PPGs is demonstrated by their application in protecting various functional groups, including alcohols, amines, carboxylic acids, and phosphates. ias.ac.inthieme-connect.de They have been instrumental in the synthesis of complex molecules where orthogonal deprotection strategies are necessary. umass.edu For example, 2-nitrobenzyloxycarbonyl (Z(2-NO2)) groups are stable to strong acids, allowing for the selective removal of other acid-labile protecting groups. thieme-connect.de

In biological research, these PPGs have enabled the study of dynamic cellular processes with high precision. nih.govwiley-vch.de By "caging" a biologically active molecule, its function can be initiated at a specific time and location within a living system simply by applying light. nih.gov This has been crucial for investigating processes such as neurotransmission and signal transduction. nih.govscispace.com

The table below highlights key features and applications of 2-nitrobenzyl-related photoremovable protecting groups.

| Property/Application | Description |

| Mechanism | Intramolecular rearrangement upon UV irradiation, leading to the release of the protected molecule and a 2-nitrosobenzaldehyde byproduct. nih.govacs.org |

| Protected Groups | Alcohols, amines, carboxylic acids, phosphates, and thiols. ias.ac.inthieme-connect.de |

| Key Advantages | High spatial and temporal control of deprotection; orthogonal to many chemical deprotection methods. nih.govumass.edu |

| Biological Applications | "Caging" of neurotransmitters (e.g., glycine), nucleotides (e.g., ATP), and peptides to study cellular signaling and other dynamic processes. nih.govnih.govscispace.com |

| Synthetic Applications | Used in peptide synthesis, oligonucleotide synthesis, and carbohydrate chemistry for selective protection and deprotection. ias.ac.inthieme-connect.deacs.org |

Development of Advanced Materials and Polymer Chemistry Applications (related to 2-nitrobenzyl derivatives)

The photocleavable nature of the o-nitrobenzyl (o-NB) group has been extensively harnessed in polymer and materials science to create light-responsive materials. umass.educapes.gov.brcornell.edu The ability to alter material properties, such as solubility, structure, and functionality, simply by exposure to light has opened up a wide range of applications, from photodegradable hydrogels to patterned surfaces for microelectronics and biotechnology. umass.eduscispace.comresearchgate.net

One major application is the creation of photodegradable hydrogels. umass.edu By incorporating o-nitrobenzyl-based cross-linkers into polymer networks, hydrogels can be fabricated that degrade upon UV irradiation. umass.edu This controlled degradation is highly valuable for applications in tissue engineering and drug delivery, where the scaffold needs to be removed or release its payload in a controlled manner. umass.edu

In the realm of block copolymers, the o-nitrobenzyl group has been used to create amphiphilic systems that can be switched to become double hydrophilic upon irradiation. umass.edu For example, a block copolymer of poly(ethylene oxide) (PEO) and poly(2-nitrobenzyl methacrylate) (PNBM) is initially amphiphilic. umass.edu Upon photocleavage of the o-nitrobenzyl ester, the PNBM block is converted to poly(methacrylic acid), rendering the entire polymer water-soluble. umass.edu This light-induced change in hydrophilicity can be used to disrupt self-assembled structures like micelles, triggering the release of encapsulated contents. scispace.com

The patterning of surfaces is another significant application. umass.edunih.gov Self-assembled monolayers (SAMs) functionalized with o-nitrobenzyl groups can be irradiated through a photomask to selectively cleave the protecting groups in specific areas. nih.gov This creates a chemical pattern on the surface, for instance, by exposing amine groups that can then be used to immobilize biomolecules like proteins or DNA. acs.org This technique allows for the creation of cell-adhesive and non-adhesive patterns, guiding cell growth on a substrate. umass.edu

The versatility of o-nitrobenzyl derivatives in materials science is summarized in the table below.

| Application Area | Description of Use | Example |

| Photodegradable Hydrogels | o-NB moieties are used as cross-linkers that can be cleaved by light, leading to the degradation of the hydrogel network. umass.edu | Cross-linking of poly(ethylene glycol) chains with o-NB linkers for tissue engineering scaffolds. umass.edu |

| Photoresponsive Copolymers | Incorporation of o-NB groups into block copolymers to alter their hydrophilic-hydrophobic balance upon irradiation. umass.edu | PEO-b-PNBM copolymers that become double hydrophilic after UV exposure, leading to micelle disruption. umass.edu |

| Surface Patterning | Using light to cleave o-NB groups on a surface to create chemical patterns for subsequent functionalization. umass.edunih.gov | Creating patterns of cell-adhesive regions on a non-adhesive background by photopatterning PEG-SAMs. umass.edu |

| Photocleavable Bioconjugates | Attaching biomolecules to surfaces or other molecules via an o-NB linker for controlled release. umass.edu | Immobilizing proteins on a gold surface with an o-NB linker for controlled release upon UV irradiation. acs.org |

The ongoing research in this field focuses on developing new o-nitrobenzyl-based monomers and cross-linkers, improving polymerization techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) for better control over polymer architecture, and expanding the range of light-responsive functions for advanced material applications. mdpi.comumass.edu

Biochemical and Toxicological Research Perspectives

Role as a Metabolite in Biological Systems

2-Amino-6-nitrobenzyl alcohol is recognized as a significant metabolite in the biotransformation of the industrial chemical and hepatocarcinogen, 2,6-dinitrotoluene (B127279) (2,6-DNT). sigmaaldrich.comt3db.cacdc.gov Its formation is a critical step in the metabolic pathway that leads to the genotoxic effects associated with 2,6-DNT exposure. cdc.govcdc.gov

The metabolic activation of nitroaromatic compounds like 2,6-dinitrotoluene is a multi-step process involving both oxidative and reductive pathways primarily in the liver. t3db.catandfonline.com Initially, 2,6-DNT undergoes oxidation of its methyl group by cytochrome P450 enzymes in liver microsomes, forming 2,6-dinitrobenzyl alcohol. t3db.canih.gov This alcohol can then be conjugated, for instance with glucuronic acid, and excreted in the bile. t3db.catandfonline.com

Following biliary excretion into the intestine, gut microflora can hydrolyze these conjugates and reduce one of the nitro groups. t3db.caepa.gov This leads to the formation of aminonitrotoluenes. The resulting metabolites, including 2-amino-6-nitrotoluene, are reabsorbed into the bloodstream and undergo further metabolism in the liver. t3db.ca An alternative pathway involves the direct reduction of 2,6-DNT to 2-amino-6-nitrotoluene in the liver. nih.gov Subsequently, 2-amino-6-nitrotoluene can be oxidized to form this compound, a key intermediate in the activation pathway. t3db.cacdc.gov In studies with male Wistar rats, this compound and its conjugated form were detected in the urine after administration of 2,6-DNT. tandfonline.com

The genotoxicity of 2,6-DNT is linked to the formation of highly reactive intermediates derived from this compound. sigmaaldrich.comt3db.ca Further metabolism of this compound can proceed via N-hydroxylation of the amino group by hepatic enzymes, yielding 2-hydroxylamino-6-nitrobenzyl alcohol. t3db.caiarc.fr This N-hydroxylated metabolite is a critical reactive intermediate. iarc.fr Another metabolite, tentatively identified as 2-amino-5-hydroxy-6-nitrobenzyl alcohol, has also been observed. iarc.fr

The N-hydroxylated intermediate can then undergo conjugation, particularly with sulfate (B86663), in a reaction catalyzed by sulfotransferases. t3db.ca This creates an unstable N-sulfate ester which can spontaneously decompose to form a highly electrophilic nitrenium ion. t3db.ca This nitrenium ion is capable of covalently binding to cellular macromolecules, including DNA, which is believed to be the initiating event for the carcinogenic activity of 2,6-DNT. t3db.ca

Metabolic Activation Pathways of Nitroaromatic Compounds (e.g., 2,6-dinitrotoluene)

In Vitro Studies on Bioactivation and DNA Binding

In vitro experiments using subcellular fractions from rat livers have been instrumental in elucidating the specific enzymatic processes responsible for the activation of this compound and its subsequent binding to DNA. sigmaaldrich.comnih.goviarc.fr

Studies have demonstrated that both the cytosolic and microsomal fractions of liver cells are involved in the metabolic activation of this compound. sigmaaldrich.comnih.gov Incubations using [14C]-labeled this compound with calf thymus DNA showed that the compound is converted into metabolites that can bind to DNA. sigmaaldrich.comacs.org This activation was observed in separate incubations with either hepatic cytosol or hepatic microsomes, indicating that both fractions contain enzymes capable of initiating the bioactivation process. sigmaaldrich.comnih.gov

The bioactivation of this compound involves at least two distinct enzymatic pathways. sigmaaldrich.comresearchgate.net

Cytosolic Pathway (Sulfotransferase-dependent) : In the presence of hepatic cytosol and the sulfotransferase cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), this compound is converted into a DNA-binding metabolite. sigmaaldrich.comnih.gov This reaction is inhibited by the sulfotransferase inhibitor 2,6-dichloro-4-nitrophenol, confirming the essential role of sulfotransferases in this pathway. sigmaaldrich.com

Microsomal Pathway (NADPH-dependent) : In incubations with hepatic microsomes, activation requires the presence of NADPH. sigmaaldrich.comnih.gov This points to the involvement of NADPH-dependent enzymes, such as cytochrome P450, which catalyze the N-hydroxylation of the amino group to form reactive intermediates like 2-hydroxylamino-6-nitrobenzyl alcohol. nih.goviarc.fr

Interestingly, when cytosol and microsomes are incubated together, the activation of this compound appears to depend primarily on the presence of PAPS. sigmaaldrich.comnih.goviarc.fr This suggests that while the NADPH-dependent microsomal pathway can form reactive species, the sulfation of these or other metabolites via the cytosolic pathway is a dominant step for producing the ultimate DNA-binding species. sigmaaldrich.comnih.govresearchgate.net

The enzymatic conversion of this compound ultimately leads to the formation of metabolites that bind covalently to DNA. sigmaaldrich.comnih.gov In vitro studies using calf thymus DNA have confirmed this binding when this compound is incubated with appropriate hepatic subcellular fractions and cofactors. sigmaaldrich.comnih.goviarc.fr The final reactive species is thought to be an electrophilic nitrenium ion, formed from the breakdown of an unstable sulfate conjugate. t3db.ca This ion readily attacks nucleophilic sites on DNA, forming DNA adducts, which are considered a critical step in chemical carcinogenesis. t3db.cacdc.gov

Data Tables

Table 1: Key Findings from In Vitro Bioactivation Studies of this compound

| Experimental Condition | Key Cofactor(s) | Primary Enzyme Type | Outcome | Reference |

|---|---|---|---|---|

| Hepatic Cytosol Incubation | PAPS | Sulfotransferases (SULTs) | Formation of DNA-binding metabolites | nih.gov, sigmaaldrich.com |

| Hepatic Microsomes Incubation | NADPH | NADPH-dependent enzymes (e.g., Cytochrome P450) | Formation of DNA-binding metabolites | nih.gov, sigmaaldrich.com |

| Combined Cytosol & Microsomes | PAPS | Sulfotransferases (SULTs) appear dominant | Activation requires only PAPS, suggesting a minor role for NADPH-dependent enzymes in the final activation step | nih.gov, iarc.fr, sigmaaldrich.com |

Table 2: Identified Metabolites in the Activation Pathway of 2,6-Dinitrotoluene

| Precursor Compound | Metabolite | Metabolic Process | Significance | Reference |

|---|---|---|---|---|

| 2,6-Dinitrotoluene | 2,6-Dinitrobenzyl alcohol | Oxidation | Initial oxidative step | nih.gov, t3db.ca |

| 2,6-Dinitrobenzyl alcohol | 2-Amino-6-nitrotoluene | Reduction | Formation of an amino-substituted intermediate | nih.gov, t3db.ca |

| 2-Amino-6-nitrotoluene | This compound | Oxidation | Formation of the key alcohol intermediate | t3db.ca, cdc.gov |

| This compound | 2-Hydroxylamino-6-nitrobenzyl alcohol | N-hydroxylation | Formation of a proximate reactive intermediate | iarc.fr |

| 2-Hydroxylamino-6-nitrobenzyl alcohol | N-Sulfate Ester | Sulfation | Formation of an unstable conjugate | t3db.ca |

| N-Sulfate Ester | Nitrenium Ion | Spontaneous decomposition | Ultimate electrophilic, DNA-binding species | t3db.ca |

Involvement of Sulfotransferases and NADPH-Dependent Enzymes

Potential Mechanisms of Toxicity and Carcinogenicity (as related to its metabolic pathways)

The toxicity and carcinogenicity of this compound are intrinsically linked to its metabolic activation pathways. While this compound itself may not be the ultimate carcinogen, it is a critical intermediate in the metabolic cascade of parent compounds like 2,6-dinitrotoluene (2,6-DNT), a known animal carcinogen. researchgate.netresearchgate.net The mechanisms of toxicity are primarily associated with the metabolic reduction of the nitro group and subsequent formation of highly reactive electrophilic species that can interact with cellular macromolecules, including DNA. oup.comnih.gov

The primary pathway leading to the formation and activation of this compound involves several key steps, often involving enterohepatic circulation. regulations.gov Initially, a precursor compound like 2,6-DNT undergoes oxidation in the liver to form 2,6-dinitrobenzyl alcohol. This metabolite is then conjugated with glucuronic acid to form 2,6-dinitrobenzyl alcohol glucuronide, which is water-soluble and excreted into the bile. researchgate.net

Once in the intestine, gut microflora play a crucial role by cleaving the glucuronide conjugate and reducing one of the nitro groups. regulations.govnih.gov This process yields aminonitrobenzyl alcohols, including this compound. researchgate.netcdc.gov This metabolite is then reabsorbed into the bloodstream and transported back to the liver.

In the liver, the amino group of this compound can be N-hydroxylated by cytochrome P-450 enzymes to form a hydroxylamino derivative. This hydroxylamine (B1172632) can then be further activated, for example, through sulfation by sulfotransferase enzymes, to form an unstable N-sulfate conjugate. cdc.gov This conjugate readily decomposes to form a highly electrophilic nitrenium ion. regulations.gov This reactive nitrenium ion can then covalently bind to nucleophilic sites on cellular macromolecules such as DNA and proteins. nih.gov The formation of these DNA adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis. oup.comnih.gov Therefore, the genotoxicity of compounds like 2,6-DNT is largely attributed to the formation of these activated metabolites, with this compound being a key precursor to the ultimate carcinogenic species. cdc.govcdc.gov

Data Table: Metabolic Activation and Toxicological Mechanism of this compound

| Metabolic Step | Location | Key Enzymes/Processes | Resulting Intermediate/Product | Toxicological Significance |

| Oxidation of Precursor | Liver | Cytochrome P450 | 2,6-Dinitrobenzyl alcohol | Formation of the initial metabolite from parent compounds like 2,6-DNT. |

| Conjugation | Liver | UDP-glucuronosyltransferase | 2,6-Dinitrobenzyl alcohol glucuronide | Facilitates biliary excretion. researchgate.net |

| Hydrolysis & Reduction | Intestine | Bacterial Glucuronidases & Nitroreductases | This compound | Formation of the key aminonitro intermediate via enterohepatic circulation. researchgate.netregulations.gov |

| N-Hydroxylation | Liver | Cytochrome P450 | N-hydroxy-2-amino-6-nitrobenzyl alcohol | Formation of the proximate carcinogenic metabolite. |

| Activation (e.g., Sulfation) | Liver | Sulfotransferases | Unstable N-sulfate conjugate | Generation of a highly reactive electrophile precursor. cdc.gov |

| Formation of Electrophile | Liver | Spontaneous Decomposition | Nitrenium ion | The ultimate carcinogenic species that binds to DNA. regulations.gov |

| Macromolecular Binding | Liver | N/A | DNA Adducts | Leads to mutations and potential initiation of cancer. nih.govnih.gov |

Comparative Biochemical Studies with Related Nitrobenzyl and Aminobenzyl Alcohols

The biochemical profile of this compound can be understood by comparing it with structurally related compounds, such as other aminobenzyl alcohols and nitrobenzyl alcohols. These comparisons highlight how the presence and position of the amino and nitro groups on the benzyl (B1604629) alcohol structure influence metabolic pathways and toxicological outcomes.

Aminobenzyl Alcohols: Compounds like 2-Aminobenzyl alcohol and 4-Aminobenzyl alcohol share the aminobenzyl alcohol core structure. Generally, aminobenzyl alcohols are known irritants to the skin, eyes, and respiratory system. synquestlabs.comfishersci.com A key toxicological feature associated with aromatic amines is the potential to cause methemoglobinemia, a condition where hemoglobin is oxidized and cannot effectively transport oxygen. coleparmer.comscbt.com The metabolic activation of aminobenzyl alcohols can be similar to the final steps for this compound. For instance, the metabolic pathway for o-nitrotoluene involves its conversion to o-aminobenzyl alcohol, which is then reabsorbed and metabolized by the liver into reactive compounds like carbonium and nitrenium ions that can bind to DNA. regulations.govnih.gov This indicates that the aminobenzyl alcohol moiety is a substrate for bioactivation pathways leading to genotoxicity. researchgate.net

Nitrobenzyl Alcohols: Nitrobenzyl alcohols, such as 2,6-dinitrobenzyl alcohol, are key intermediates in the metabolism of nitroaromatic compounds. The toxicity of nitroaromatics is heavily dependent on the reduction of the nitro group. oup.comscielo.br The electron-withdrawing nature of the nitro group makes these compounds susceptible to reduction, which can lead to the formation of toxic hydroxylamino and amino derivatives. nih.gov The position of the nitro group influences the compound's mutagenicity and carcinogenicity. nih.gov For example, 2,6-dinitrobenzyl alcohol is a direct precursor in the metabolic pathway that forms this compound through reduction by intestinal microflora. researchgate.net The presence of two nitro groups, as in dinitrobenzyl alcohols, increases the potential for the formation of multiple reactive metabolites.